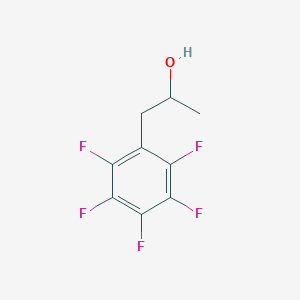

1-(Pentafluorophenyl)-2-propanol

説明

Synthesis Analysis

The synthesis of compounds related to 1-(Pentafluorophenyl)-2-propanol, such as Pentafluorophenyl-functional single-chain polymer nanoparticles (SCNPs), has been reported . These SCNPs were prepared through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .Chemical Reactions Analysis

Pentafluorophenol can be used as a reactant to synthesize pentafluorophenyl esters . It has also been used in the preparation of SCNPs through intramolecular thiol-Michael addition crosslinking of thiol-functional precursor copolymers .科学的研究の応用

Application in Organic Chemistry

Field

Summary of Application

1-Pentafluorophenyl-1H-pyrrole is used in the synthesis of new pyrrole derivatives . It undergoes electrophilic substitution reactions such as formylation and acetylations .

Methods of Application

The 2-substituted products formed in these reactions are selectively and in high yield converted into 3-substituted products by treatment with trifluoromethanesulfonic acid . A general synthesis of 3-acylpyrroles was developed by the trifluoromethanesulfonic acid–mediated rearrangement of the corresponding 2-acylpyrroles .

Results or Outcomes

This method provides a way to synthesize 3-acylpyrroles in a selective and high-yield manner .

Application in the Synthesis of Fluorinated Porphyrins and Corroles

Field

Summary of Application

Fluorination alters the electronic structure of aromatic systems in a predictable manner, and these effects can be exploited in the design of aromatic, macrocyclic ligand systems for a variety of applications .

Methods of Application

Fluorination of porphyrins is generally performed with one of four goals in mind: (1) Fluorine is used to alter the electronic properties of the ligand system and the electronic properties of chelated metal ions; (2) to make the ligand less prone to oxidative decomposition reactions; (3) fluorination and perfluoroalkylation can drastically alter the solubility of this important ligand system; and (4) selective fluorination can introduce a useful magnetic label .

Results or Outcomes

The predictable changes fluorination engenders in the properties of these aromatic, tetrapyrrole ligands, the most commonly exploited in applications are: (1) an increase in oxidative stability, and (2) a decrease in ring nitrogen basicity that is reflected in more Lewis-acidic, electron-deficient chelated metal ions .

Application in Polymerization

Field

Summary of Application

Pentafluorophenyl substituted boranes and borates are important as co-catalysts in metallocene-based industrial processes for the homogeneous polymerization of olefins .

Methods of Application

The remarkable properties of tris (pentafluorophenyl)borane have been exploited for applications in catalysis . The related compounds bis (pentafluorophenyl)borane and salts of the tetrakis (pentafluorophenyl)borate anion have also found application in olefin polymerization .

Results or Outcomes

The use of pentafluorophenyl boron compounds in polymerization has led to the rise of these compounds from curiosities to important commodities .

Application in Bioconjugation Chemistry

Field

Summary of Application

Pentafluorophenyl (PFP) esters have found widespread application in bioconjugation chemistry . These activated esters are soluble in a range of organic solvents and less susceptible to hydrolysis than NHS esters .

Methods of Application

PFP-functional polymers have been successfully used in post-polymerization functionalization reactions with both primary and secondary amines . Conjugation of antibodies to PFP-acrylate polymer brushes was achieved, enabling capture and purification of target proteins .

Results or Outcomes

The use of PFP-polymers has led to the synthesis of single-chain polymer nanoparticles (SCNPs) with increased catalytic activity, even working inside HeLa cells .

Application in the Synthesis of Fluorinated Porphyrins

Field

Summary of Application

The first β-fluorinated pyrrole used in the synthesis of the first partially fluorinated porphyrin was reported by Ogoshi and coworkers in 1985 .

Methods of Application

The key step in the pyrrole synthesis was a light-induced Balz-Schiemann reaction of the corresponding diazonium tetrafluoroborate to yield the β-fluoropyrrole in 17% yield .

Results or Outcomes

This method provides a way to synthesize β-fluorinated pyrroles, which are used in the synthesis of partially fluorinated porphyrins .

Application in the Synthesis of Porpholactones

Summary of Application

Meso-Phenyl- and meso-pentafluorophenyl-porpholactones, their metal complexes, as well as porphyrinoids directly derived from them are useful in a number of technical and biomedical applications .

Methods of Application

About a dozen competing and complementary pathways toward their synthesis were reported. The suitability of the methods changes with the meso-aryl group .

Results or Outcomes

Detailed procedures are provided to make these intriguing molecules more readily available for their further study .

Safety And Hazards

特性

IUPAC Name |

1-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENFBZQYBFCNLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C(=C(C(=C1F)F)F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pentafluorophenyl)-2-propanol | |

CAS RN |

1988-60-9 | |

| Record name | NSC97017 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97017 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)